N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide
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Overview
Description
N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a triazole ring, a pyridine moiety, and a benzamide group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, often using pyridine derivatives and suitable leaving groups.
Coupling with Benzamide: The final step involves coupling the triazole-pyridine intermediate with 4-(dimethylamino)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and pyridine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the carbonyl group within the triazole ring using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzamide group can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizers.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Various nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or triazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazole and pyridine derivatives in various chemical reactions.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure may impart desirable properties to materials such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The triazole and pyridine rings are likely involved in binding interactions, while the benzamide group may influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-aminobenzamide
- N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-methoxybenzamide
Uniqueness
Compared to similar compounds, N-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(dimethylamino)benzamide stands out due to the presence of the dimethylamino group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to molecular targets or alter its pharmacokinetic properties, making it a unique candidate for further research and development.
Properties
IUPAC Name |
N-[2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)ethyl]-4-(dimethylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-25(2)17-7-5-15(6-8-17)20(28)23-12-13-26-21(29)27(18-9-10-18)19(24-26)16-4-3-11-22-14-16/h3-8,11,14,18H,9-10,12-13H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFWSVMYXHRULA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NCCN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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